FLT3 Autophosphorylation Inhibition: Culture Medium vs. Plasma Potency Compared to Midostaurin
3-Hydroxy Midostaurin inhibits FLT3 autophosphorylation with an IC50 of 132 nM in culture medium (10% serum), which is 22-fold less potent than the parent compound midostaurin (IC50 ≈ 6 nM) . In human plasma, the IC50 is 9.8 μM for 3-Hydroxy Midostaurin versus 1.8 μM for midostaurin, representing a 5.4-fold lower potency . This reduced protein binding and altered potency profile is critical for interpreting pharmacodynamic assays and pharmacokinetic modeling.
| Evidence Dimension | FLT3 autophosphorylation IC50 |
|---|---|
| Target Compound Data | 132 nM (culture medium); 9.8 μM (plasma) |
| Comparator Or Baseline | Midostaurin (PKC412): ~6 nM (culture medium); 1.8 μM (plasma) |
| Quantified Difference | 22-fold less potent in culture medium; 5.4-fold less potent in plasma |
| Conditions | Culture medium with 10% serum; human plasma; FLT3 autophosphorylation assay |
Why This Matters
Researchers measuring FLT3 inhibition must account for the metabolite's distinct potency in different matrices, as its contribution to overall pharmacological effect is concentration-dependent and cannot be extrapolated from parent drug data alone.
